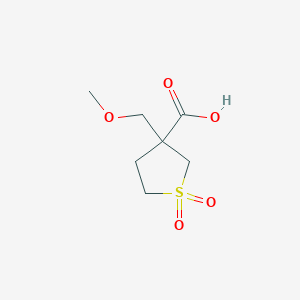
3-(methoxymethyl)-1,1-dioxothiolane-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Methoxymethyl)-1,1-dioxothiolane-3-carboxylic acid is an organic compound with a unique structure that includes a thiolane ring, a carboxylic acid group, and a methoxymethyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(methoxymethyl)-1,1-dioxothiolane-3-carboxylic acid typically involves the formation of the thiolane ring followed by the introduction of the methoxymethyl group and the carboxylic acid functionality. One common method involves the reaction of a suitable thiolane precursor with methoxymethyl chloride under basic conditions to introduce the methoxymethyl group. The carboxylic acid group can be introduced through oxidation reactions using reagents such as potassium permanganate or chromium trioxide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
3-(Methoxymethyl)-1,1-dioxothiolane-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The thiolane ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The methoxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Methoxymethyl chloride, sodium hydroxide
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols
Substitution: Various substituted thiolane derivatives
Scientific Research Applications
3-(Methoxymethyl)-1,1-dioxothiolane-3-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(methoxymethyl)-1,1-dioxothiolane-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The thiolane ring and carboxylic acid group can interact with enzymes and receptors, potentially modulating their activity. The methoxymethyl group may enhance the compound’s solubility and bioavailability, facilitating its interaction with biological systems.
Comparison with Similar Compounds
Similar Compounds
- 3-(Methoxymethyl)-1,1-dioxothiolane-2-carboxylic acid
- 3-(Methoxymethyl)-1,1-dioxothiolane-4-carboxylic acid
- 3-(Methoxymethyl)-1,1-dioxothiolane-5-carboxylic acid
Uniqueness
3-(Methoxymethyl)-1,1-dioxothiolane-3-carboxylic acid is unique due to the specific position of the carboxylic acid group on the thiolane ring, which can influence its chemical reactivity and biological activity. The presence of the methoxymethyl group also distinguishes it from other similar compounds, potentially affecting its solubility and interaction with molecular targets.
Properties
Molecular Formula |
C7H12O5S |
|---|---|
Molecular Weight |
208.23 g/mol |
IUPAC Name |
3-(methoxymethyl)-1,1-dioxothiolane-3-carboxylic acid |
InChI |
InChI=1S/C7H12O5S/c1-12-4-7(6(8)9)2-3-13(10,11)5-7/h2-5H2,1H3,(H,8,9) |
InChI Key |
MMZUJOCNVZYBED-UHFFFAOYSA-N |
Canonical SMILES |
COCC1(CCS(=O)(=O)C1)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




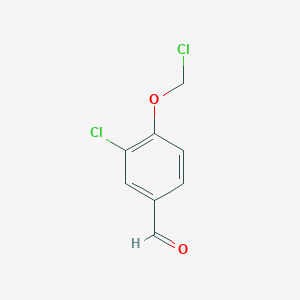
![3-[1-(Aminomethyl)cyclopropyl]azetidin-3-ol](/img/structure/B13179538.png)
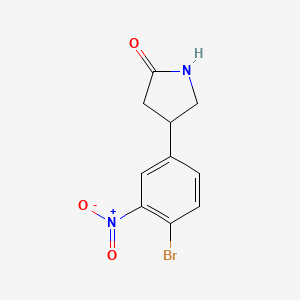

![2-{[(2R)-2-[(2R)-3,4-dihydroxy-5-oxo-2,5-dihydrofuran-2-yl]-2-hydroxyethyl]sulfanyl}acetonitrile](/img/structure/B13179565.png)
![7-Cyclopropyl-1,3,7-triazaspiro[4.4]nonane-2,4-dione](/img/structure/B13179567.png)


![potassium (5S)-3,3-dimethyl-7-oxo-6-(2-phenylacetamido)-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B13179589.png)
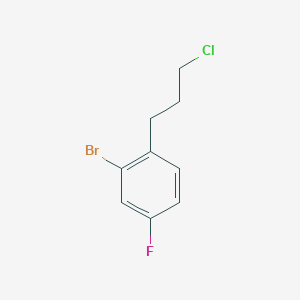
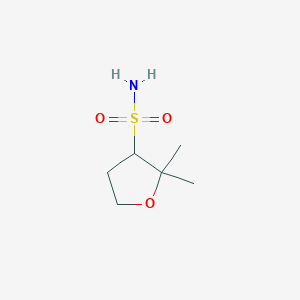
![4-Amino-2-{7-oxabicyclo[2.2.1]heptan-2-yl}butan-2-ol](/img/structure/B13179603.png)
